Allopregnanolone-d5 Achieves a Lower Limit of Quantification (LLOQ) of 10.08 pg/mL in Serum, Surpassing Testosterone-d3 Performance
In a validated LC-MS/MS method for human serum, Allopregnanolone-d5 demonstrated a lower limit of quantification (LLOQ) of 10.08 pg/mL, which is over four times more sensitive than the LLOQ of 42.32 pg/mL achieved for Testosterone-d3, a common alternative internal standard, using the same derivatization and analytical platform [1].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) |
|---|---|
| Target Compound Data | 10.08 pg/mL |
| Comparator Or Baseline | Testosterone-d3: 42.32 pg/mL |
| Quantified Difference | 4.2-fold improvement (i.e., 76% lower LLOQ) |
| Conditions | Human serum, AMP derivatization, UPLC-MS/MS (Waters Acquity I-Class / Xevo TQ-S micro) |
Why This Matters
A lower LLOQ enables accurate quantification of allopregnanolone at trace physiological levels, which is critical for detecting subtle biological changes in clinical research studies.
- [1] Hamzah KA, Toms LM, Kucharski N, Orr J, Hobson P, Nichols DS, Ney LJ. Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allopregnanolone, and its isomers in human serum. Sci Rep. 2024 Nov 13;14:27777. Table 2. View Source
